molecular formula C22H26Cl2N2O B13735812 Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride CAS No. 16297-40-8

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride

Katalognummer: B13735812
CAS-Nummer: 16297-40-8
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: KOMGCHZMRNTZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride is a chemical compound with the molecular formula C22-H25-Cl-N2-O.Cl-H and a molecular weight of 405.40 . This compound is known for its unique structure, which includes a benzamide core substituted with a p-chloro group and a piperidinoethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride typically involves the reaction of p-chlorobenzaldehyde with N-(1-methyl-1-piperidinoethyl)benzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Analyse Chemischer Reaktionen

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Benzamide, N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, monohydrochloride can be compared with other similar compounds, such as:

    N-(p-chlorobenzylidene)benzamide: This compound shares a similar benzamide core but lacks the piperidinoethyl group.

    N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzamide): This compound is structurally similar but does not contain the benzilidene moiety.

    N-(p-chloro-alpha-(1-methyl-1-piperidinoethyl)benzilidene)-, free base: This compound is similar but does not include the monohydrochloride salt form.

Eigenschaften

CAS-Nummer

16297-40-8

Molekularformel

C22H26Cl2N2O

Molekulargewicht

405.4 g/mol

IUPAC-Name

N-[1-(4-chlorophenyl)-2-methyl-2-piperidin-1-ium-1-ylpropylidene]benzamide;chloride

InChI

InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-11-13-19(23)14-12-17)24-21(26)18-9-5-3-6-10-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H

InChI-Schlüssel

KOMGCHZMRNTZGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl)[NH+]3CCCCC3.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.